alpha-Pinene oxide

Catalog No.
S564109
CAS No.
1686-14-2
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Pinene oxide

CAS Number

1686-14-2

Product Name

alpha-Pinene oxide

IUPAC Name

2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-9(2)6-4-7(9)10(3)8(5-6)11-10/h6-8H,4-5H2,1-3H3

InChI Key

NQFUSWIGRKFAHK-UHFFFAOYSA-N

SMILES

CC1(C2CC1C3(C(C2)O3)C)C

Solubility

0.00 M

Synonyms

2-pinene oxide, alpha-pinane oxide, alpha-pinene epoxide, alpha-pinene oxide

Canonical SMILES

CC1(C2CC1C3(C(C2)O3)C)C

APO is a monoterpene, a class of organic compounds found in essential oils of many plants []. It's derived from alpha-pinene, a major component of turpentine, through oxidation. APO serves as a crucial intermediate for synthesizing various fragrance and flavor compounds.


Molecular Structure Analysis

APO has a bicyclic structure with a characteristic epoxide group (a three-membered ring with an oxygen atom) attached to the pinane skeleton []. This epoxide group is the key functional group, making APO reactive and allowing further chemical modifications [].


Chemical Reactions Analysis

Several reactions involving APO are important in scientific research:

  • Synthesis: APO can be obtained from alpha-pinene through various methods, including epoxidation with organic peroxides or peracetic acid.
alpha-Pinene + Peracetic Acid -> Alpha-Pinene Oxide + Acetic Acid  (Equation 1)
  • Degradation: Bacteria can metabolize APO, breaking it down into various products like isonovalal, a fragrant compound.
Alpha-Pinene Oxide -> Isonovalal (Equation 2)
  • Further Derivatization: Due to the epoxide group, APO can undergo ring-opening reactions to form various fragrance and flavor precursors, such as carveol (a component of spearmint oil) and campholenic aldehyde (a sandalwood fragrance).

Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₀H₁₆O []
  • Molecular Weight: 152.23 g/mol []
  • Boiling Point: 102-103 °C
  • Density: 0.964 g/mL at 25 °C
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane []

Occurrence and Formation:

Alpha-pinene oxide is a naturally occurring organic compound found in various plants, including carrots (Daucus carota) and humans (Homo sapiens) [National Institutes of Health, PubChem, [alpha-Pinene oxide | C10H16O | CID 91508]]. It is a metabolite of alpha-pinene, a common constituent of essential oils in coniferous trees and rosemary [National Toxicology Program, alpha-Pinene (80-56-8) | Chemical Effects in Biological Systems, ]. Alpha-pinene oxide is formed when alpha-pinene undergoes oxidation, a process often mediated by enzymes in the body or in the environment.

Physical Description

Solid

XLogP3

2.1

Boiling Point

185.0 °C

LogP

2.01

GHS Hazard Statements

Aggregated GHS information provided by 161 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 161 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 160 of 161 companies with hazard statement code(s):;
H302 (98.75%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.82 mmHg

Pictograms

Irritant

Irritant

Other CAS

74525-43-2
1686-14-2
19894-99-6

Wikipedia

Alpha-pinene oxide

General Manufacturing Information

3-Oxatricyclo[4.1.1.02,4]octane, 2,7,7-trimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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